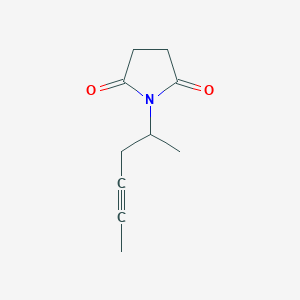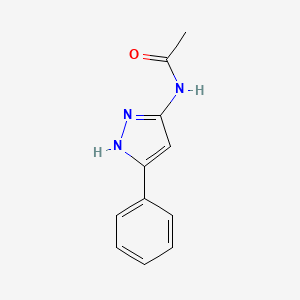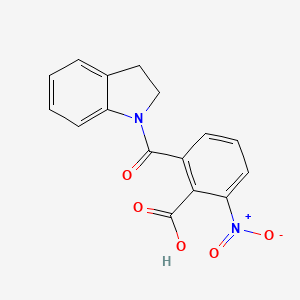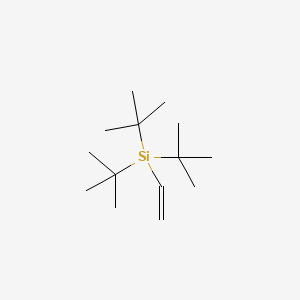![molecular formula C16H14O5S B14144971 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid CAS No. 89217-51-6](/img/structure/B14144971.png)
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with an ethylsulfanyl group and a phenoxy group, along with two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-(ethylsulfanyl)phenol with 1,4-dibromobenzene in the presence of a base, followed by carboxylation to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of carboxylic acids.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mécanisme D'action
The mechanism of action of 2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, contributing to its potential anticancer effects. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboxylic acid:
4-(Ethylsulfanyl)phenol: Lacks the carboxylic acid groups but shares the ethylsulfanyl and phenoxy functionalities.
Uniqueness
2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethylsulfanyl and phenoxy groups, along with carboxylic acid functionalities, allows for versatile chemical modifications and interactions in various research and industrial contexts.
Propriétés
Numéro CAS |
89217-51-6 |
|---|---|
Formule moléculaire |
C16H14O5S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(4-ethylsulfanylphenoxy)terephthalic acid |
InChI |
InChI=1S/C16H14O5S/c1-2-22-12-6-4-11(5-7-12)21-14-9-10(15(17)18)3-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
DUWZXJKGHPJIBC-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)



![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)

![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)
